molecular formula C4H8F2O2 B6180402 (2R)-4,4-difluorobutane-1,2-diol CAS No. 2613300-05-1

(2R)-4,4-difluorobutane-1,2-diol

Cat. No.: B6180402
CAS No.: 2613300-05-1
M. Wt: 126.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4,4-Difluorobutane-1,2-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4-difluorobutane-1,2-diol typically involves the fluorination of a suitable precursor, such as butane-1,2-diol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutanone, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Chemistry: (2R)-4,4-Difluorobutane-1,2-diol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biochemical pathways and enzyme interactions.

Medicine: The compound’s unique properties make it a candidate for drug development, especially in designing molecules with improved metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2R)-4,4-difluorobutane-1,2-diol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and designing bioactive molecules.

Comparison with Similar Compounds

    (2R)-Butane-1,2-diol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    (2R)-4-Fluorobutane-1,2-diol: Contains only one fluorine atom, leading to variations in its chemical behavior and applications.

Uniqueness: The presence of two fluorine atoms in (2R)-4,4-difluorobutane-1,2-diol imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

CAS No.

2613300-05-1

Molecular Formula

C4H8F2O2

Molecular Weight

126.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.